4-Chloro-2,5-dimethoxyphenol can be derived from various synthetic processes involving chlorination and methoxylation of phenolic compounds. It falls under the category of chlorinated phenols and is structurally related to other dimethoxyphenols, which are known for their biological activities.
The synthesis of 4-chloro-2,5-dimethoxyphenol can be achieved through several methods:
The molecular formula of 4-chloro-2,5-dimethoxyphenol is . The structure features:
4-Chloro-2,5-dimethoxyphenol participates in various chemical reactions:
The mechanism of action for compounds like 4-chloro-2,5-dimethoxyphenol often involves interactions at the molecular level with biological targets:
4-Chloro-2,5-dimethoxyphenol has several scientific applications:
QSAR modeling of phenolic derivatives leverages computational approaches to correlate molecular descriptors with biological activity. For 4-chloro-2,5-dimethoxyphenol (CDMP), genetic algorithm-artificial neural network (GA-ANN) models demonstrate superior predictive power over linear regression methods. In GA-ANN-based QSAR studies of phenol toxicity, six key descriptors govern bioactivity: Xt (total structure connectivity index), MATS1m (Moran autocorrelation), PJI3 (3D Petitjean shape index), Mor23u (3D Morse signal), nCs (number of carbon atoms), and H-046 (H-bonding descriptor) [1]. These descriptors collectively explain 92.5–94.3% of toxicity variance (r²) in validation sets, with root mean square errors (RMSE) of 0.202–0.224 [1]. ANN models capture non-linear relationships between substituent patterns and bioactivity that linear models miss, validated via leave-group-out cross-validation. For CDMP, the chloro group at para-position and methoxy groups at ortho/meta-positions contribute to its descriptor profile, suggesting optimal steric and electronic configurations for target interactions.
Table 1: Key Descriptors and Statistical Performance of GA-ANN QSAR Models for Phenolic Compounds
Descriptor | Descriptor Type | Mean Effect | RMSE (Training) | r² (Validation) |
---|---|---|---|---|
Xt | Topological | -0.043 | 0.224 | 0.943 |
MATS1m | 2D Autocorrelation | 1.071 | 0.202 | - |
PJI3 | 3D Shape | -0.081 | - | - |
Mor23u | 3D Morse Signal | 0.035 | 0.224 | 0.925 |
nCs | Constitutional | -0.004 | - | - |
H-046 | H-Bonding | 0.023 | - | - |
Electron-donating and withdrawing groups critically modulate the reactivity of phenolic compounds like CDMP. The chloro group (-Cl) acts as a moderate π-electron acceptor, reducing electron density at the phenolic oxygen and increasing oxidative stability. Conversely, methoxy groups (-OCH₃) are strong σ-donors that enhance nucleophilicity through resonance effects, facilitating radical scavenging or electrophile adduct formation. In CDMP, the ortho-methoxy group enables intramolecular H-bonding with the phenolic OH, stabilizing the semiquinone radical intermediate during redox reactions [1] [4]. Hammett constant analysis (σₚ = +0.23 for Cl, σₚ = -0.27 for OCH₃) predicts a net electron-deficient aromatic ring, favoring single-electron transfer mechanisms. Frontier molecular orbital (FMO) calculations further reveal that CDMP’s HOMO density localizes on the ortho-methoxy and phenolic oxygen, enabling preferential oxidation at these sites. This electronic profile enhances CDMP’s utility as a synthon for bioactive molecules, such as the tubulin inhibitor *4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (PGI = 65.12 in SNB-19 glioblastoma) [3].
Molecular docking reveals CDMP derivatives' affinity for bacterial and cancer-related proteins. Schiff base derivatives like 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol exhibit strong binding to E. coli DNA gyrase (PDB: 1KZN), with docking scores of -8.0 to -9.2 kcal/mol. Key interactions include:
Table 2: Docking Scores and Target Interactions of CDMP Derivatives
Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
---|---|---|---|
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | DNA Gyrase (E. coli) | -8.030 | Arg121, Ala105, Met119 |
Imidazole-CDMP hybrid | Mtb InhA | -7.82 | Tyr158, NAD⁺ |
Thiopyrano[2,3-d]thiazole-CDMP conjugate | Tubulin (5LYJ) | -8.50 | Leu248, Ala250, Leu252, Val238 |
Quinoline-CDMP Schiff base | Kinesin Eg5 | -9.10 | Glu116, Asp89 |
Molecular dynamics (MD) simulations elucidate CDMP’s behavior in lipid bilayers, critical for bioavailability. Simulations using GROMACS or NAMD show CDMP embeds within phosphatidylcholine (POPC) membranes via:
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